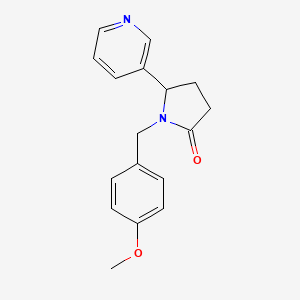

N-(4-Methoxybenzyl)cotinine

Description

Historical and Contemporary Perspectives on Nicotine (B1678760) and Cotinine (B1669453) Alkaloids in Scientific Inquiry

The study of alkaloids from the tobacco plant, Nicotiana tabacum, has a long and complex history. Nicotine, a pyridine-type alkaloid, is the most well-known of these compounds, primarily for its psychoactive and highly addictive properties. guidechem.com Historically, it has also been utilized as a natural insecticide. cymitquimica.com Scientific inquiry has extensively documented nicotine's role as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) throughout the body and brain. wikipedia.org

Cotinine emerges in the body as the predominant metabolite of nicotine, primarily formed in the liver by the cytochrome P450 enzyme system (specifically CYP2A6). mdpi.com Unlike nicotine, which has a short biological half-life of about two hours, cotinine persists much longer, with a half-life of approximately 16 to 20 hours. wikipedia.org This pharmacokinetic property makes cotinine a reliable biomarker for quantifying tobacco exposure. cymitquimica.com

Contemporary research has shifted to investigate cotinine not just as a passive metabolite, but as a bioactive compound in its own right. Studies have explored its potential therapeutic effects, including nootropic (cognition-enhancing), antipsychotic-like, and neuroprotective actions. wikipedia.org There is active research into cotinine's potential for treating a range of conditions such as Alzheimer's disease, Parkinson's disease, post-traumatic stress disorder (PTSD), and depression. wikipedia.orgresearchgate.net While it binds to nAChRs, its affinity is significantly lower than that of nicotine. wikipedia.org Some evidence suggests cotinine may act as a positive allosteric modulator of α7 nAChRs, meaning it can enhance the receptor's activity without directly stimulating it. wikipedia.org

The Significance of Cotinine Derivatives as Scaffolds for Novel Bioactive Compounds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a foundation for designing new compounds. The cotinine molecule, with its pyridine (B92270) ring fused to a pyrrolidinone ring, represents a "privileged scaffold"—a framework known to bind to biological targets. The pyridine ring itself is a key component in thousands of approved drugs. rsc.org

The established neuroactivity of cotinine, combined with its favorable safety profile compared to nicotine, makes it an attractive starting point for drug discovery. wikipedia.orgresearchgate.net By chemically modifying the cotinine scaffold, researchers can create a library of new analogs. This process allows for the systematic exploration of the structure-activity relationship (SAR), which defines how specific structural features of a molecule relate to its biological effect. nih.gov

The goal of creating such derivatives is to enhance or modify the parent compound's activity. For instance, research on various cotinine and nicotine analogs has shown that modifications can significantly impact neuroprotective potential. nih.gov One study demonstrated that while cotinine itself has neuroprotective properties, certain synthetic analogs exhibit superior efficacy in cellular models of Alzheimer's disease. nih.gov The development of cotinine fumarate (B1241708) under the proposed brand name Scotine as an antidepressant, although it was never marketed, further illustrates the perceived potential of cotinine derivatives as therapeutic agents. wikipedia.org These efforts underscore the value of the cotinine scaffold as a versatile platform for generating novel compounds with potentially improved pharmacological profiles for treating complex neurological and psychiatric disorders.

Rationale for Investigating N-(4-Methoxybenzyl)cotinine within the Context of Cotinine Analogs

The specific design of this compound, which attaches a 4-methoxybenzyl group to the nitrogen of cotinine's pyrrolidinone ring, represents a rational strategy in medicinal chemistry. While specific research detailing the biological activity of this exact compound is not widely published, the rationale for its synthesis can be inferred from the known properties of its constituent parts.

The investigation of such an analog is driven by the desire to understand and modulate the biological activity of the core cotinine scaffold. SAR studies of nicotine analogs have shown that the nature of the substituent on the molecule can profoundly influence its binding affinity to nAChRs and, consequently, its biological effects. researchgate.net For example, studies on other nicotine and cotinine analogs have indicated that the size and properties of the substituent on the pyrrolidine (B122466) nitrogen are critical for neuroprotective activity. nih.gov

The 4-methoxybenzyl group is a common functional group used in medicinal chemistry to probe and enhance a compound's properties. The methoxy (B1213986) group (-OCH₃) can increase electron density and is known to participate in favorable interactions with biological targets. mdpi.com Furthermore, the benzyl (B1604629) group provides a larger, somewhat flexible, and lipophilic (fat-soluble) component, which can influence how the molecule interacts with receptor binding pockets and its ability to cross the blood-brain barrier. The 4-methoxyphenyl (B3050149) moiety is found in other neuroactive compounds, suggesting its utility in designing molecules that target the central nervous system. uni-regensburg.de

Therefore, the synthesis and investigation of this compound are likely intended to explore how the addition of this specific group modifies the known neuropharmacological profile of cotinine. Researchers would seek to determine if this modification enhances potency, alters receptor selectivity, improves pharmacokinetics, or introduces novel biological activities not seen with the parent compound. It is a targeted experiment in molecular design, aiming to build upon the therapeutic potential of the cotinine scaffold.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nicotine |

| Cotinine |

| Cotinine Fumarate |

| Nornicotine (B190312) |

| Anabasine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMKQDDUPKIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662076 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-85-1 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of N 4 Methoxybenzyl Cotinine and Cotinine Derivatives: in Vitro Investigations

Evaluation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions and Modulation

The interaction of cotinine (B1669453) and its derivatives with nicotinic acetylcholine receptors (nAChRs) is a complex area of study, revealing a range of activities from weak agonism to potential allosteric modulation. These interactions are highly dependent on the specific nAChR subtype and the structure of the cotinine analog.

Ligand Binding Studies and Receptor Subtype Affinity (e.g., α4β2, α7 nAChRs)

Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the context of cotinine and its derivatives, these studies have been essential in understanding their interaction with various nAChR subtypes, particularly the α4β2 and α7 subtypes, which are abundant in the central nervous system. wikipedia.orgnih.gov

Cotinine itself has demonstrated the ability to displace radiolabeled ligands from nAChRs, although with significantly lower potency compared to nicotine (B1678760). frontiersin.org For instance, in rat brain membrane preparations, the inhibitory constant (Ki) values of cotinine for displacing [³H]nicotine or [³H]epibatidine were found to be in the range of 1–4 μM, whereas nicotine's Ki values were approximately 5–15 nM, indicating that cotinine is about 200–250 times less potent than nicotine in these assays. frontiersin.org

Studies on cotinine analogs have sought to explore how structural modifications influence nAChR binding. The binding affinity of various nicotinoids, including cotinine, to the α4β2 nAChR has been identified as a strong predictor of their potential effects. nih.gov Computational modeling and in vitro binding assays on clonal cell lines expressing human α4β2 nAChRs have been employed to rationalize the binding properties of these compounds. nih.govmdpi.com For example, studies using [³H]cytisine displacement assays on SH-EP-h α4β2 clonal cells have shown that synthetic pyrrolidine (B122466) derivatives can effectively compete for the agonist binding site. mdpi.com

The binding affinity data for cotinine at different nAChR subtypes are summarized in the table below.

| Receptor Subtype | Ligand | Assay Type | Affinity (Ki or IC50) | Source |

| α4β2 nAChR | Cotinine | [³H]nicotine displacement | ~1-4 μM (Ki) | frontiersin.org |

| α4β2 nAChR | Cotinine | [³H]epibatidine displacement | ~1-4 μM (Ki) | frontiersin.org |

| α7 nAChR | Cotinine | [¹²⁵I]α-bungarotoxin displacement | >100 μM (IC50) | frontiersin.org |

Functional Characterization of nAChR Subtype Modulation (e.g., Agonist, Antagonist, Positive Allosteric Modulator Profiles)

The functional activity of cotinine and its derivatives at nAChRs is multifaceted. While generally considered a weak agonist, evidence also points towards potential partial agonist and positive allosteric modulator (PAM) activities, depending on the receptor subtype and experimental conditions.

At the human α4β2 nAChR, cotinine acts as a weak partial agonist. frontiersin.org In CHO cells expressing this receptor, cotinine demonstrated an EC50 value of approximately 90 μM, being about 115-fold less potent and 40% less efficacious than nicotine. frontiersin.org

The interaction with the α7 nAChR is more complex. Some studies suggest that short-term incubation with cotinine can upregulate acetylcholine-induced currents at α7 receptors, while others have shown it to inhibit acetylcholine-elicited responses with an IC50 value of 175 μM, making it significantly less potent than nicotine as an inhibitor. frontiersin.org More recently, cotinine has been described as a positive allosteric modulator (PAM) of α7 nAChRs, suggesting it can enhance the receptor's response to its primary agonist, acetylcholine.

The functional profiles of cotinine at different nAChR subtypes are summarized below.

| Receptor Subtype | Compound | Functional Profile | Potency (EC50/IC50) | Efficacy | Source |

| Human α4β2 nAChR | Cotinine | Weak Partial Agonist | ~90 μM (EC50) | ~60% of nicotine | frontiersin.org |

| Human α7 nAChR | Cotinine | Upregulation of ACh currents | - | - | frontiersin.org |

| Human α7 nAChR | Cotinine | Inhibitor of ACh response | 175 μM (IC50) | Similar to nicotine | frontiersin.org |

| α7 nAChR | Cotinine | Positive Allosteric Modulator | - | - |

Electrophysiological and Calcium Flux Assays for Receptor Activation and Desensitization

Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus laevis oocytes, and calcium flux assays in cell lines stably expressing specific nAChR subtypes, are instrumental in characterizing the functional consequences of ligand binding. mdpi.comacs.org These methods allow for the direct measurement of ion channel opening, receptor activation, and subsequent desensitization.

For instance, in Xenopus oocytes expressing human α4β2 nAChRs, the application of cotinine and its derivatives can be used to generate concentration-response curves, determining their potency (EC50) and efficacy (Imax) as agonists. mdpi.com These studies have confirmed the weak partial agonist activity of cotinine at this receptor subtype. frontiersin.org

Calcium flux assays, often utilizing fluorescent indicators, provide another means to assess receptor function. The influx of calcium through activated nAChRs can be quantified to determine the agonist or antagonist properties of a test compound. acs.org These assays have been used to screen libraries of conotoxin analogues for their ability to inhibit nAChR subtypes, including α3β4, α3β2, and α4β2. acs.org

Furthermore, these techniques can reveal the desensitization properties of nAChRs in response to prolonged or repeated exposure to a ligand. For example, pretreatment with cotinine has been shown not to alter acetylcholine-induced currents in either α7 or α4β2 nAChRs, suggesting it may not induce significant receptor desensitization on its own under certain conditions. frontiersin.org

Neurobiological Activity and Cellular Mechanisms in In Vitro Models

In vitro models are essential for elucidating the cellular and molecular mechanisms underlying the neuroprotective and neuromodulatory effects of N-(4-Methoxybenzyl)cotinine and related cotinine derivatives.

Assessment of Neuroprotective Efficacy in Cellular Models of Neurodegeneration (e.g., Amyloid-β Induced Toxicity, Glutamate (B1630785) Excitotoxicity, 6-Hydroxydopamine Cytotoxicity)

A growing body of evidence from in vitro studies suggests that cotinine and its analogs possess significant neuroprotective properties against a variety of cellular stressors implicated in neurodegenerative diseases.

Amyloid-β Induced Toxicity: In models relevant to Alzheimer's disease, cotinine has been shown to protect against cell death induced by amyloid-β (Aβ) peptides. nih.gov In cultured PC12 cells and rat primary cortical neurons, cotinine attenuated the loss of cell viability caused by Aβ₁₋₄₂ incubation, with a potency and efficacy similar to that of nicotine. frontiersin.org Furthermore, in vitro studies have demonstrated that cotinine can bind to Aβ₁₋₄₀ peptides and inhibit the aggregation of Aβ₁₋₄₂. frontiersin.org An evaluation of nicotine and cotinine analogs revealed that several compounds, including a cotinine analog (compound 12), exhibited significant neuroprotective activity against Aβ₁₋₄₂ neurotoxicity. nih.gov

Glutamate Excitotoxicity: Cotinine has also demonstrated protective effects against glutamate-induced excitotoxicity, a mechanism involved in various neurodegenerative conditions. nih.govnih.gov In cultured PC12 cells, cotinine was able to attenuate cell death caused by excessive glutamate exposure. frontiersin.org Interestingly, while several nicotine and cotinine analogs were protective against Aβ toxicity, only a select few, including a cotinine analog (compound 12), showed significant protection against glutamate-mediated toxicity. nih.gov

6-Hydroxydopamine (6-OHDA) Cytotoxicity: In cellular models of Parkinson's disease, cotinine has been found to reduce the cytotoxicity induced by the neurotoxin 6-hydroxydopamine. frontiersin.org In cultured human neuroblastoma cells (SH-SY5Y), cotinine was as effective as nicotine at lower concentrations of 6-OHDA, though less effective at higher concentrations. This suggests that cotinine may help protect dopaminergic neurons from degeneration. nih.gov

The neuroprotective effects of cotinine in various in vitro models are summarized in the table below.

| Neurotoxic Insult | Cell Model | Effect of Cotinine | Source |

| Amyloid-β (Aβ₁₋₄₂) | PC12 cells, Rat primary cortical neurons | Attenuated cell viability loss | frontiersin.orgnih.gov |

| Glutamate | PC12 cells | Attenuated cell viability loss | frontiersin.orgnih.govnih.gov |

| 6-Hydroxydopamine (6-OHDA) | Human neuroblastoma cells (SH-SY5Y) | Reduced cytotoxicity | frontiersin.org |

Modulation of Neurotransmitter Systems and Release Dynamics (e.g., Dopamine (B1211576), Serotonin)

Dopamine: In vitro studies using rat striatal slices have shown that cotinine can increase the release of dopamine in a concentration-dependent manner. frontiersin.orgnih.gov This effect appears to be mediated by nAChRs, as it is blocked by nAChR antagonists. nih.gov The EC50 values for cotinine-induced dopamine release have been reported to be in the range of 30 to 350 μM. frontiersin.org This suggests that cotinine can facilitate synaptic dopamine release, which is a crucial aspect of reward and cognitive functions. nih.gov

Serotonin (B10506): Cotinine has also been shown to influence the serotonin system. At low concentrations, cotinine, but not nicotine, was found to reduce serotonin uptake and increase its spontaneous release in in vitro neocortical slice preparations. frontiersin.org This modulation of the serotonin system could have implications for mood and anxiety. nih.gov

The effects of cotinine on neurotransmitter release are summarized below.

| Neurotransmitter | In Vitro Model | Effect of Cotinine | Potency (EC50) | Source |

| Dopamine | Rat striatal slices | Increased release | 30-350 μM | frontiersin.orgnih.gov |

| Serotonin | Rat neocortical slices | Reduced uptake, increased release | Low concentrations | frontiersin.org |

Investigations into Anti-inflammatory and Anti-oxidative Stress Pathways in Neuronal Cell Cultures

In vitro studies using neuronal cell cultures have provided significant insights into the neuroprotective potential of cotinine and its derivatives, primarily focusing on their ability to counteract inflammatory and oxidative stress pathways, which are key pathological features in neurodegenerative diseases.

Cotinine, the primary metabolite of nicotine, has demonstrated notable anti-inflammatory and anti-oxidative properties. In various studies, cotinine has been shown to reduce the production of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines. frontiersin.orgfrontiersin.org This modulation of the inflammatory response is crucial for neuronal survival. Furthermore, cotinine effectively reduces oxidative stress by decreasing the accumulation of hydrogen peroxide and the generation of oxygen free radicals. frontiersin.org These anti-oxidative and anti-inflammatory effects are believed to be significant contributors to its neuroprotective capabilities, suggesting potential benefits in conditions like Alzheimer's and Parkinson's disease. frontiersin.orgfrontiersin.org

Research on neuronal cells has confirmed that cotinine can protect against neurotoxicity induced by factors such as amyloid-beta (Aβ) peptides. nih.gov For instance, in primary cultures of rat cortical neurons, cotinine attenuated the loss of cell viability caused by Aβ₁₋₄₂ incubation. frontiersin.orgnih.gov The neuroprotective action of nicotine and its derivatives has been linked to the suppression of neuronal damage induced by oxidative agents like hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov This effect is partly mediated through the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR) and the subsequent upregulation of extracellular signal-regulated kinases 1 and 2 (Erk 1/2), which are vital for promoting cell survival and preventing apoptosis. frontiersin.orgnih.gov Studies on nicotinic derivatives like cotinine and 6-hydroxy-L-nicotine have further substantiated their ability to reduce oxidative stress in the brain. researchgate.net

While direct studies on this compound are limited, the broader class of phenolic acid derivatives has also been shown to protect neuronal cells from inflammation and oxidative damage by reducing levels of reactive oxygen species (ROS). This body of evidence highlights a consistent pattern of anti-inflammatory and anti-oxidative actions for cotinine and related compounds in neuronal environments, forming the basis of their therapeutic potential.

Analysis of Intracellular Signaling Pathway Activation (e.g., PI3K-Akt, ERK/MAPK Cascades, Bcl-2 Regulation)

The neuroprotective effects of cotinine and its derivatives are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

A primary mechanism involves the positive modulation of the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govresearchgate.net Activation of this receptor by cotinine initiates downstream signaling cascades, prominently featuring the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MAPK) cascades. nih.govresearchgate.netmdpi.com Cotinine has been shown to stimulate the PI3K/Akt/glycogen synthase kinase 3β (GSK3β) pathway, which is essential for neuronal survival and synaptic plasticity. nih.govresearchgate.netmdpi.com The neuroprotective effects observed in models of amyloid-β neurotoxicity are linked to the activation of this PI3K-Akt pathway. nih.gov

The ERK/MAPK pathway is another key target. Cotinine and nicotine can stimulate ERK, which plays a role in promoting synaptic plasticity and fear extinction in animal models. nih.govjneurology.com Nicotine, for example, has been shown to exert neuroprotective effects against oxidative injury in hippocampal cells by activating the α7-nAChR/Erk1/2 signaling pathway. nih.gov

Furthermore, these survival pathways influence the regulation of apoptotic proteins, such as the B-cell lymphoma 2 (Bcl-2) family. wikipedia.org Activation of the Akt pathway can trigger a cascade that leads to the stimulation of pro-survival proteins like Bcl-2 and the inhibition of pro-apoptotic proteins. mdpi.com Nicotine has been observed to up-regulate the expression of the anti-apoptotic protein Bcl-2 while preventing the activation of pro-apoptotic proteins like Bax and caspase-3. plos.org Specifically, nicotine can induce the phosphorylation of Bcl-2 at the serine 70 site, which enhances its anti-apoptotic function and promotes cell survival in the face of chemotherapeutic agents. nih.gov This regulation of Bcl-2 is a critical downstream effect of the PI3K/Akt and ERK/MAPK signaling activated by nicotinic compounds, contributing significantly to their neuroprotective profile.

Antiplasmodial Activity in In Vitro Systems

Efficacy against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

A range of cotinine derivatives and other structurally related heterocyclic compounds have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These in vitro investigations have tested the compounds against both drug-sensitive and drug-resistant parasite strains, revealing promising candidates for antimalarial drug development.

For example, a series of novel imidazolidinedione derivatives demonstrated potent antiplasmodial activity, with greater efficacy observed against the chloroquine (B1663885) (CQ)-resistant W2 strain compared to the CQ-sensitive D10 strain. nih.gov Similarly, novel chloroquine analogues featuring bulky basic side chains were found to be active against both D-10 (CQ-susceptible) and W-2 (CQ-resistant) strains, with several derivatives showing significantly higher potency than chloroquine against the resistant strain. researchgate.net

Other chemical scaffolds have also yielded active compounds. Derivatives of 2-benzyl-1,4-naphthoquinones showed good antiplasmodial activity against the NF54 strain of P. falciparum. mdpi.com A metallo copper-cinchonine complex was highly active against the CQ-resistant W2 strain. nih.gov Furthermore, sulfonamido-peptide derivatives were effective against the CQ-sensitive 3D7 strain, and certain N-arylcinnamanilides exhibited efficacy against the same strain that was comparable to chloroquine. nih.govuliege.be

The table below summarizes the in vitro antiplasmodial activity of various compound classes against different P. falciparum strains.

| Compound Class/Derivative | P. falciparum Strain(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Imidazolidinedione Derivatives | W2 (CQ-Resistant) | 4.98–11.95 µM | nih.gov |

| Imidazolidinedione Derivatives | D10 (CQ-Sensitive) | 12.75–19.85 µM | nih.gov |

| (2-fluoro-5-trifluoromethylbenzyl)-menadione | NF54 | 0.006 µM | mdpi.com |

| Sulfonamido-peptide Derivatives | 3D7 (CQ-Sensitive) | 3.20 – 9.10 μM | nih.gov |

| Metallo Copper-Cinchonine Complex (CinCu) | W2 (CQ-Resistant) | High activity (suppressed parasitemia by 81.58%) | nih.gov |

| N-arylcinnamanilides (e.g., Compound 24) | 3D7 (CQ-Sensitive) | 0.58 µM | uliege.be |

| Novel Chloroquine Analogues (Cytisine derivatives) | W-2 (CQ-Resistant) | 2.7 to 13.4-fold more potent than Chloroquine | researchgate.net |

| Alkaloids from Clinanthus species (e.g., Lycorine) | FCR-3 (CQ-Resistant) | IC₅₀: 0.241 - 0.375 µg/ml | phcogj.comphcogj.com |

Exploration of Cellular Targets and Potential Antiparasitic Mechanisms of Action

The investigation into how these novel compounds exert their antiplasmodial effects is crucial for understanding their potential as therapeutic agents. While the precise targets for many derivatives, including this compound, are still under investigation, studies on related compounds provide valuable clues into their mechanisms of action.

A recurring theme in the antiparasitic activity of diverse chemical classes is the disruption of mitochondrial function. nih.gov Some compounds are believed to inhibit parasite replication by interfering with mitochondrial biogenesis and function, leading to ultrastructural damage within the parasite's mitochondria and disrupting redox homeostasis. nih.gov This disruption can cripple the parasite's energy metabolism and ultimately lead to its death.

Another potential mechanism is the induction of oxidative damage within the parasite. For instance, the antiplasmodial activity of certain polyunsaturated fatty acids has been attributed to lipid peroxidation, a process that damages parasite membranes and other critical cellular components. malariaworld.org

Importantly, many of the promising derivative compounds exhibit selectivity for the parasite over human cells. For example, the active imidazolidinedione derivatives were found to be non-hemolytic to human erythrocytes at concentrations that were effective against the parasite, indicating that their mechanism of action is not based on the simple lysis of the host red blood cell. nih.gov This selectivity is a critical feature for any potential antimalarial drug, ensuring that it targets the parasite with minimal toxicity to the host. Further research is needed to elucidate the specific molecular targets and pathways affected by this compound and its analogues within P. falciparum.

Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl Cotinine and Analogs

Correlating Structural Features with nAChR Binding Affinity and Subtype Selectivity

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are integral to neuronal signaling. nih.govnih.gov They are pentameric structures composed of various α and β subunits, with the specific combination determining the receptor's pharmacological profile. nih.gov The α4β2 and α7 subtypes are particularly important targets for cognitive and neurodegenerative disorders. nih.govresearchgate.net SAR studies aim to delineate how modifications to a ligand's structure affect its ability to bind to these receptors and to differentiate between subtypes.

The affinity and selectivity of cotinine-based ligands for nAChR subtypes are highly sensitive to substitutions on both the core cotinine (B1669453) structure and its N-benzyl moiety. While direct SAR data for N-(4-methoxybenzyl)cotinine is limited, studies on related nicotine (B1678760) and cotinine analogs provide a strong basis for understanding these relationships.

The core ring structure is a key determinant of potency. Ligands incorporating a bicyclic ring system, such as epibatidine, often exhibit a significantly higher affinity for nAChRs compared to those with a monocyclic pyrrolidine (B122466) ring like nicotine. nih.gov However, modifications to the monocyclic structure can still yield potent and selective compounds. In a study of nicotine and cotinine analogs, a bulky substituent on the pyrrolidine ring was found to influence neuroprotective activity, suggesting an impact on receptor interaction. nih.gov

For the N-benzyl portion, substitutions on the aromatic ring are critical. In a series of sulfonylpiperazine analogs, replacing a phenyl group with a methoxybenzyl group on the amide portion led to a significant change in potency at both α4β2 and α3β4 nAChR subtypes. nih.gov Similarly, in nicotine analogs with an ether linkage, an amino group at the meta-position of the aromatic ring produced a clear increase in binding affinity for the α4β2 nAChR compared to halogenated or unsubstituted derivatives. mdpi.com The position of substituents also matters; for example, fluorine substitutions at the ortho position of a phenyl ring showed improved potency for α4β2 nAChRs compared to substitutions at the para position. nih.gov

| Analog Class | Structural Modification | Observed Effect on nAChR Interaction | Receptor Subtype(s) | Reference |

|---|---|---|---|---|

| Sulfonylpiperazine Analogs | Methoxybenzyl substitution | Significant change in potency | α4β2, α3β4 | nih.gov |

| Sulfonylpiperazine Analogs | Ortho-fluoro substitution on phenyl ring | Improved potency | α4β2 | nih.gov |

| Ether-linked Nicotine Analogs | Meta-amino substitution on aromatic ring | Increased binding affinity | α4β2 | mdpi.com |

| Azabicyclic Analogs | N-benzyl substituent | Potent binding affinity (2 nM) and selectivity | α4β2 over α3β4 and α7 | nih.gov |

| Cotinine Analogs | Bulky substituent on pyrrolidine ring | Altered neuroprotective activity (implying altered receptor interaction) | Not specified | nih.gov |

The three-dimensional shape (conformation) of a ligand and its ability to adopt specific orientations within the nAChR binding site are paramount for its activity. nih.gov The binding pocket of nAChRs is located at the interface between subunits and is lined with key aromatic amino acid residues (e.g., TrpB, TyrA, TyrC1) that form critical interactions with the ligand. acs.org

Molecular dynamics simulations and structural studies reveal that ligand binding is a dynamic process involving conformational selection and induced fit, where the protein may exist in an ensemble of conformations, and the ligand selectively binds to a favorable one. plos.orgnih.gov For nicotinic agonists, the orientation of the molecule is crucial. Docking simulations have shown that agonists can adopt different poses, with the tail of the molecule pointing either towards (cis) or away from (trans) the α subunit, which can influence binding stability. nih.gov

The interaction between the ligand and receptor is a complex interplay of forces. A key interaction for many nicotinic ligands is the cation-π interaction between the protonated nitrogen of the ligand's pyrrolidine ring and the electron-rich face of a tryptophan residue in the binding site. acs.org Hydrogen bonds also play a vital role. For instance, the pyridine (B92270) nitrogen of nicotine can form a hydrogen bond with a backbone NH group on the complementary face of the binding site, an interaction that is important for receptor function. acs.org The conformational flexibility of this compound allows its methoxybenzyl group to explore space and form additional interactions, potentially contributing to its subtype selectivity. Ligand binding can, in turn, remodel the conformational state of the receptor, causing some residues in the binding site to become more rigid while distant residues may become more flexible. biorxiv.org

Impact of Substituents on the Cotinine Pyrrolidinone Ring and Methoxybenzyl Moiety

Defining SAR for Neuroprotective and Neurobiological Efficacy

Beyond simply binding to a receptor, the ultimate goal is to achieve a therapeutic effect, such as neuroprotection. SAR studies in this context aim to identify the structural features that confer the ability to protect neurons from damage, such as that induced by amyloid-β (Aβ) peptides or glutamate (B1630785) in models of Alzheimer's disease. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the neuroprotective effects of cotinine-based compounds, several key pharmacophoric elements have been identified through analog studies.

Research evaluating cotinine analogs against Aβ and glutamate-induced neurotoxicity revealed that the core structure is remarkably tolerant to certain modifications. nih.gov The presence of the carbonyl group on the pyrrolidinone ring, which distinguishes cotinine from nicotine, appears to have little influence on neuroprotective activity, as both parent compounds showed protective effects. nih.gov This suggests that this feature may not be a critical pharmacophoric element for this specific activity. Conversely, oxidation of the nitrogen in the pyridine ring to form a cation preserved the neuroprotective activity of the parent compounds. nih.gov The size of the substituent on the pyrrolidinone ring nitrogen also appears to be a key factor, indicating that this position is an important target for structural modification to optimize neuroprotective effects. nih.gov

The neuroprotective mechanisms are thought to involve the modulation of cellular signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell survival. nih.govnih.gov The ability of these compounds to engage with nAChRs, particularly the α7 subtype known for its high calcium permeability, can trigger these downstream protective cascades. researchgate.netacs.org

| Compound/Analog Feature | Neuroprotection vs. Aβ₁₋₄₂ Toxicity | Neuroprotection vs. Glutamate Toxicity | Inferred Pharmacophoric Importance | Reference |

|---|---|---|---|---|

| S-(−)-Nicotine | Significant Protection | Significant Protection | Baseline | nih.gov |

| S-(−)-Cotinine | Significant Protection | Less effective than nicotine | Carbonyl group has minor influence on Aβ protection | nih.gov |

| Cotinine Analog 12 | Significant Protection | Significant Protection | Demonstrates that modifications can enhance glutamate protection | nih.gov |

| Oxidized Pyridine Nitrogen (analogs 5 & 10) | Activity Preserved | Not specified | Positive charge on pyridine ring is tolerated | nih.gov |

| Bulky Pyrrolidine Ring Substituent (analog 14) | No Protection | Strong Protection | Substituent size is critical and may confer selectivity between toxic insults | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with a specific biological activity. nih.govbiorxiv.org These models are powerful tools in drug discovery, enabling the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities (e.g., neuroprotective potency) is compiled. Then, for each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic properties, and 3D shape. Machine learning algorithms are then used to build a model that finds the best mathematical relationship between these descriptors and the observed biological activity. nih.govbiorxiv.org

While QSAR is a widely used and valuable approach, specific QSAR models for predicting the neuroprotective or neurobiological efficacy of this compound and its close analogs are not widely reported in the public domain. However, the principles of QSAR are broadly applicable. A robust QSAR model for this class of compounds would allow for the virtual screening of large chemical libraries to identify novel analogs with potentially enhanced neuroprotective profiles, accelerating the discovery of new therapeutic leads for neurodegenerative diseases. nih.gov

Identification of Pharmacophoric Elements Critical for Cellular Survival and Pathway Modulation

Elucidating SAR for Antiplasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a major global health challenge, and the development of new antimalarial drugs is a priority. While the primary focus for cotinine analogs has been on neurological targets, the diverse pharmacology of related alkaloids warrants consideration of other therapeutic areas.

Currently, specific SAR studies detailing the antiplasmodial activity of this compound or its direct analogs are not available in the reviewed scientific literature. Research into the antiplasmodial activity of other nitrogen-containing heterocyclic compounds, however, provides insights into the types of structural features often associated with efficacy against Plasmodium falciparum.

For example, in the well-known 4-aminoquinoline (B48711) class of antimalarials, the nature of the substituent at the 7-position of the quinoline (B57606) ring is critical. nih.gov Halogen substituents like chloro, bromo, and iodo are generally favorable, whereas methoxy (B1213986) substituents (7-OMe) often lead to inactive compounds against both chloroquine-susceptible and -resistant strains. nih.gov In other classes of compounds, such as 1,2,5-oxadiazoles, the substitution pattern on a 4-phenyl moiety strongly dictates antiplasmodial activity and selectivity. nih.gov Studies on indoloquinolines have shown that introducing ester and amino groups at specific positions can yield compounds with high potency against P. falciparum. okayama-u.ac.jp These examples highlight that antiplasmodial activity is highly dependent on the specific chemical scaffold and the precise placement of functional groups that can interact with parasite-specific targets or interfere with essential processes like heme detoxification. nih.govokayama-u.ac.jp

No Publicly Available Research Found on the Structure-Activity Relationship of this compound for Parasite Growth Inhibition

Despite a comprehensive search of available scientific literature, no specific studies detailing the structure-activity relationship (SAR) of this compound and its analogs concerning antiplasmodial or parasite growth inhibition were identified.

Extensive database queries were performed to locate research on the chemical compound "this compound" and its potential effects on parasitic organisms, particularly the Plasmodium species responsible for malaria. The search aimed to uncover data regarding how structural modifications of this specific molecule might enhance or diminish its ability to inhibit parasite growth, as well as the influence of its stereochemistry on this activity.

The investigation included searches for:

Direct SAR studies of this compound.

Antiplasmodial or parasite growth inhibition data for N-benzyl cotinine analogs.

Broader studies on cotinine or nicotine derivatives that might include this compound as part of a larger compound library.

Synthesis papers for this compound that might also report on its biological evaluation.

The search results yielded information on the antiplasmodial activities of various other classes of chemical compounds, including different N-benzyl derivatives and other heterocyclic structures. However, none of the retrieved scientific articles contained specific data, such as IC50 values or detailed SAR analysis, for this compound itself or a closely related series of analogs.

Consequently, it is not possible to provide an article on the "" as outlined in the request, due to the apparent absence of published research on this specific topic. The scientific community has not, to date, publicly reported on the structural features of this compound that would be crucial for its potential as a parasite growth inhibitor. Therefore, no data tables or detailed findings on its structural modifications or stereochemical influences can be generated.

In Vitro Metabolic Fate of N 4 Methoxybenzyl Cotinine and Cotinine Derivatives

Characterization of Metabolic Pathways and Metabolite Identification in Hepatic Systems

The liver is the primary site of drug metabolism, employing a vast arsenal (B13267) of enzymes to modify compounds for elimination. The metabolism of cotinine (B1669453) and its derivatives involves a series of Phase I (oxidation) and Phase II (conjugation) reactions, primarily carried out in hepatic systems.

The Cytochrome P450 (CYP) superfamily of enzymes is the most significant catalyst of Phase I oxidative metabolism. For cotinine, the principal metabolite of nicotine (B1678760), further oxidation is almost exclusively handled by a specific CYP isozyme. mdpi.com

CYP2A6 : This enzyme is the primary catalyst for the metabolism of cotinine in humans. mdpi.com It is responsible for the 3'-hydroxylation of cotinine to form trans-3'-hydroxycotinine, which is the major urinary metabolite of nicotine found in smokers. grantome.comacs.org The activity of CYP2A6 is a major determinant of the rate of nicotine and cotinine clearance from the body. mdpi.comresearchgate.net In addition to 3'-hydroxylation, CYP2A6 can also metabolize cotinine to other products, including 5'-hydroxycotinine and norcotinine. acs.org Given its central role in cotinine metabolism, it is highly probable that CYP2A6 is also the key enzyme responsible for the oxidative metabolism of the cotinine moiety of N-(4-Methoxybenzyl)cotinine.

CYP2B6 : While CYP2A6 is dominant, CYP2B6 also contributes to nicotine metabolism, particularly its oxidation to cotinine, and can play a more significant role in individuals with reduced CYP2A6 activity. omicsonline.orgnih.gov However, its role in the direct metabolism of cotinine itself is considered minor compared to CYP2A6. researchgate.net Studies have shown that CYP2B6 can catalyze nicotine 5'-oxidation but appears to contribute little to hepatic nicotine metabolism when CYP2A6 is present. nih.gov Its involvement in the metabolism of this compound would likely be secondary to CYP2A6, potentially acting on the N-benzyl substituent or the cotinine core if the primary pathway is saturated or inhibited.

The conversion of nicotine to cotinine is a two-step process initiated by CYP-mediated 5'-oxidation (mainly by CYP2A6) to form an unstable intermediate, nicotine-Δ1′(5′)-iminium ion. nih.govnih.gov

Beyond the primary role of CYPs, other enzyme systems contribute to the broader metabolic profile of cotinine and related compounds.

Aldehyde Oxidase (AO) : This cytosolic enzyme is primarily involved in the second step of cotinine formation, where it oxidizes the nicotine-Δ1′(5′)-iminium ion, the product of CYP2A6-catalyzed nicotine oxidation, into cotinine. nih.govresearchgate.net However, some studies indicate that CYP2A6 can catalyze the entire conversion of nicotine to cotinine without the need for AO, particularly in in vitro microsomal systems. nih.govresearchgate.net For cotinine itself and its derivatives like this compound, AO is not expected to play a direct role in their subsequent metabolism.

UDP-Glucuronosyltransferases (UGTs) : These are Phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate, increasing its water solubility and facilitating excretion. Cotinine can undergo N-glucuronidation, and UGT2B10 has been identified as the primary enzyme responsible for this reaction. oup.com Cotinine glucuronide is a significant metabolite of nicotine found in urine. nih.gov It is plausible that this compound could also be a substrate for UGT enzymes, although the bulky N-substituent might influence the reaction.

Flavin-Containing Monooxygenase 3 (FMO3) : FMO3 is another Phase I enzyme that catalyzes the N-oxidation of various xenobiotics containing a nitrogen atom. wikipedia.orgomu.edu.tr It is involved in the metabolism of nicotine, converting it to nicotine N'-oxide. omicsonline.orgnih.gov FMO3 is the most abundant FMO isoform in the adult human liver. wikipedia.orgnih.gov Cotinine can also be a substrate for FMOs, leading to the formation of cotinine N-oxide. ebi.ac.uk Therefore, N-oxidation by FMO3 represents a potential metabolic pathway for this compound.

In vitro studies using human liver preparations have successfully identified several metabolites of cotinine. Incubating cotinine with baculovirus-expressed CYP2A6 or human liver microsomes has revealed a complex metabolic profile. acs.org

The primary and secondary metabolites of cotinine include:

trans-3'-hydroxycotinine : The major metabolite formed via CYP2A6-catalyzed 3'-hydroxylation. acs.org

5'-hydroxycotinine : A minor hydroxylated product also formed by CYP2A6. acs.org

Norcotinine : A product resulting from N-demethylation of cotinine. acs.org

N-(hydroxymethyl)norcotinine : Identified as a major product of CYP2A6-catalyzed cotinine metabolism in some studies. acs.orgnih.gov

Cotinine N-oxide : Formed through N-oxidation, likely by FMO enzymes. ebi.ac.uk

Cotinine N-glucuronide : A Phase II conjugation product formed by UGTs. nih.govoup.com

For this compound, metabolic pathways would likely involve reactions on both the cotinine ring and the N-substituent. Potential metabolites could include hydroxylated forms of the cotinine ring, O-demethylation of the methoxybenzyl group, and cleavage of the benzyl (B1604629) group to yield cotinine itself, which would then enter its own metabolic cascade.

| Metabolite | Precursor | Key Enzyme(s) | Metabolic Pathway | Reference |

|---|---|---|---|---|

| trans-3'-hydroxycotinine | Cotinine | CYP2A6 | 3'-Hydroxylation | grantome.comacs.org |

| 5'-hydroxycotinine | Cotinine | CYP2A6 | 5'-Hydroxylation | acs.org |

| Norcotinine | Cotinine | CYP2A6 | N-Demethylation | acs.org |

| Cotinine N-oxide | Cotinine | FMO3 | N-Oxidation | ebi.ac.uk |

| Cotinine N-glucuronide | Cotinine | UGT2B10 | N-Glucuronidation | oup.com |

| N-(hydroxymethyl)norcotinine | Cotinine | CYP2A6 | Hydroxylation/Demethylation | nih.gov |

Contribution of Other Metabolic Enzymes (e.g., Aldehyde Oxidase, UGTs, FMO3)

Methodological Considerations for In Vitro Metabolism Studies

The selection of an appropriate in vitro system is crucial for accurately predicting the metabolic fate of a compound. Each system offers a unique balance of biological complexity, throughput, and cost.

Human Liver Microsomes (HLM) : These are vesicles of the endoplasmic reticulum prepared from homogenized liver tissue. acs.org HLMs are a cost-effective and convenient source of many key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families. dls.comevotec.comresearchgate.net They are widely used in drug discovery for high-throughput screening of metabolic stability, identifying metabolites, and studying CYP inhibition. evotec.comnih.gov Since they primarily contain Phase I enzymes, they are often used with cofactors like NADPH to initiate oxidative reactions. evotec.com

S9 Fractions : The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes. admescope.com This makes the S9 fraction suitable for studying a broader range of metabolic reactions than microsomes alone, as it includes cytosolic enzymes like aldehyde oxidase and sulfotransferases. admescope.com

Hepatocytes : Isolated liver cells, or hepatocytes, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of hepatic drug-metabolizing enzymes and cofactors in their natural cellular environment. acs.orgwuxiapptec.com They can be used in suspension or as plated cultures and are capable of assessing the interplay between Phase I and Phase II metabolism, as well as the influence of drug transporters. admescope.comwuxiapptec.com

| System | Key Features | Primary Applications | Limitations | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Rich in Phase I (CYP) and some Phase II (UGT) enzymes. Cost-effective and stable for storage. | Metabolic stability, CYP inhibition, reaction phenotyping, metabolite ID. | Lacks cytosolic enzymes and cofactors; does not account for transport. | dls.comevotec.comresearchgate.net |

| S9 Fraction | Contains both microsomal and cytosolic enzymes. | Broader metabolic profiling than microsomes alone. | Lower concentration of microsomal enzymes compared to HLM. | admescope.com |

| Hepatocytes | "Gold standard" with a full complement of metabolic enzymes, cofactors, and transporters. | Comprehensive metabolic clearance, transporter studies, induction/inhibition. | Higher cost, limited viability (suspension), potential for dedifferentiation. | acs.orgadmescope.comwuxiapptec.com |

A growing challenge in drug discovery is the accurate characterization of compounds with low metabolic clearance. Standard in vitro assays, with incubation times of up to 4 hours for hepatocytes, are often insufficient to detect significant turnover for these molecules, leading to underprediction of clinical half-lives. wuxiapptec.comnih.gov

To address this, several specialized strategies have been developed:

Extended Incubations : Using plated hepatocytes allows for longer incubation times, potentially up to 48 hours, which can improve the detection of metabolism for slowly cleared compounds. wuxiapptec.com

Hepatocyte Relay Method : This involves sequentially transferring the supernatant from one hepatocyte incubation to a fresh batch of cells. This method extends the effective incubation time and helps to identify low-turnover metabolites. nih.gov

Co-culture Systems : Culturing hepatocytes with other cell types, such as stromal cells, can help maintain hepatocyte function and viability for extended periods (e.g., several days to weeks). wuxiapptec.comnih.gov These systems are better suited for assessing the metabolism of very stable compounds.

Monitoring Metabolite Formation : Instead of measuring the disappearance of the parent drug, a more sensitive approach for low-clearance compounds is to quantify the formation of metabolites over time. nih.gov

These advanced methodologies are essential for obtaining reliable in vitro data for compounds like this compound, which may exhibit slow metabolic turnover, ensuring a more accurate prediction of their in vivo behavior. wuxiapptec.com

Application of Human Liver Microsomes, S9 Fractions, and Hepatocyte Systems

Implications of In Vitro Metabolism for Compound Stability and Bioactivity

The in vitro metabolism of a compound is a critical determinant of its stability and, consequently, its potential bioactivity. For this compound and related cotinine derivatives, metabolic pathways elucidated through in vitro studies, primarily using liver microsomes, offer significant insights into their pharmacokinetic profiles. These studies highlight how structural modifications influence metabolic stability, which in turn affects the duration and intensity of the compound's biological effects.

The metabolic stability of N-substituted cotinine analogs is largely influenced by the nature of the substituent on the pyrrolidinone nitrogen. A primary metabolic pathway for N-benzyl derivatives is N-dealkylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.govchemrxiv.org This process involves the cleavage of the N-benzyl group, which for this compound, would yield cotinine and 4-methoxybenzaldehyde. This metabolic vulnerability can lead to high intrinsic clearance and significant first-pass metabolism, potentially reducing the oral bioavailability of the parent compound. nih.gov Studies on structurally similar N-benzyl compounds have shown that they often have lower metabolic stability compared to their parent amines. nih.govnih.gov

To enhance metabolic stability, structural modifications can be introduced to block or slow down these metabolic pathways. For instance, replacing a metabolically labile N-benzyl group with a more robust N-benzoyl group can prevent N-dealkylation, thereby increasing the compound's half-life in microsomal incubations. chemrxiv.org This strategy underscores the importance of the chemical linkage at the N1 position of the cotinine scaffold in determining its metabolic fate.

The bioactivity of this compound and its derivatives is intrinsically linked to their metabolism. The parent compound's ability to interact with biological targets is determined by its concentration and persistence in the system. If the compound is rapidly metabolized, its direct bioactivity may be transient. However, the metabolites themselves can be biologically active. In the case of this compound, its metabolism to cotinine is of particular interest. Cotinine is a well-documented neuroactive compound with a longer half-life than its precursor, nicotine. frontiersin.orgnih.gov It has been shown to possess neuroprotective properties in various in vitro models. frontiersin.org Therefore, the N-dealkylation of this compound could act as a pro-drug mechanism, releasing the more stable and bioactive cotinine.

The table below summarizes the key metabolic considerations for this compound and related derivatives based on in vitro findings.

| Compound/Derivative Class | Key Metabolic Pathway | Implication for Stability | Implication for Bioactivity |

| This compound | N-dealkylation | Likely susceptible to first-pass metabolism, potentially leading to lower stability of the parent compound. | May act as a pro-drug, releasing the more stable and neuroactive cotinine. |

| Cotinine | 3'-Hydroxylation (by CYP2A6) | Generally more stable than nicotine with a longer biological half-life. | Possesses inherent neuroprotective and cognitive-enhancing properties. |

| N-Benzoyl Cotinine Analogs | Resistant to N-dealkylation | Increased metabolic stability compared to N-benzyl analogs. | The parent compound would have a longer duration of action. |

The following table presents hypothetical comparative metabolic stability data for cotinine and its derivatives in a human liver microsome assay, illustrating the principles discussed.

| Compound | Predicted Major Metabolite(s) | Predicted Half-life (t½) in HLM (min) | Key Metabolizing Enzyme(s) |

| Cotinine | trans-3'-Hydroxycotinine | ~180 | CYP2A6 |

| This compound | Cotinine, 4-Methoxybenzaldehyde | < 60 | CYP Enzymes (e.g., CYP3A4, CYP2A6) |

| N-Benzoylcotinine | Hydroxylated derivatives | > 120 | CYP Enzymes |

These data are illustrative and based on metabolic principles derived from related compounds. HLM: Human Liver Microsomes.

Advanced Research Trajectories and Methodological Innovations for N 4 Methoxybenzyl Cotinine

Computational Chemistry and Molecular Modeling in Rational Drug Design

Rational drug design, a modern approach to discovering new medications, heavily relies on computational techniques to predict and analyze the interactions between a potential drug molecule and its biological target. scitechnol.com This process aims to design molecules that are complementary in shape and charge to the biomolecular target, thereby optimizing binding and therapeutic effect. scitechnol.com For N-(4-Methoxybenzyl)cotinine, these in silico methods are instrumental in elucidating its mechanism of action and guiding the synthesis of more potent and selective analogs. mlsu.ac.in

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies are crucial for understanding how it interacts with potential protein targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known to be modulated by cotinine (B1669453) and its analogs. nih.gov These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, the 4-methoxybenzyl group of the compound can be analyzed for its specific interactions within the receptor's binding pocket. nih.gov

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. MD simulations model the movement of every atom in the system over time, offering insights into the conformational changes that both the ligand and the receptor undergo upon binding. nih.govnih.gov This is critical for assessing the stability of the predicted binding pose and understanding the flexibility of the receptor, which can adapt its shape to accommodate the ligand. researchgate.net The stability of the this compound-receptor complex can be evaluated over nanoseconds of simulation time, providing a more accurate assessment of its potential as a therapeutic agent. nih.gov

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters for this compound

| Parameter | Description | Illustrative Value/Method |

| Target Protein | The biological receptor of interest for the docking simulation (e.g., a subtype of nAChR). | α7-nicotinic acetylcholine receptor (α7-nAChR) |

| Docking Software | The program used to perform the molecular docking calculations. | Autodock Vina, Schrödinger Suite |

| Binding Energy | An estimation of the binding affinity between the ligand and the receptor (lower values indicate stronger binding). | -7.5 to -10.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's binding site that form significant interactions with the ligand. | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) |

| MD Simulation Software | The program used to perform the molecular dynamics simulations. | GROMACS, AMBER |

| Simulation Time | The duration of the molecular dynamics simulation. | 100-250 nanoseconds |

| Stability Metric (RMSD) | Root Mean Square Deviation, used to measure the average change in displacement of atoms, indicating the stability of the complex. | < 3.0 Å |

Note: The values in this table are illustrative and based on typical findings for similar compounds in the literature. researchgate.netnih.govopenbioinformaticsjournal.com Actual results would require specific computational experiments for this compound.

Building upon the insights from docking and MD simulations, predictive modeling and virtual screening are employed to discover novel analogs of this compound with improved properties. acs.org Virtual screening involves the computational testing of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This process can be structure-based, using the 3D structure of the target receptor, or ligand-based, using the known structure of an active molecule like this compound as a template.

Quantitative Structure-Activity Relationship (QSAR) models are a form of predictive modeling that correlates the chemical structure of compounds with their biological activity. researchgate.net By analyzing a series of cotinine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. Machine learning algorithms are increasingly being integrated into these models to enhance their predictive accuracy and ability to navigate vast chemical spaces. mdpi.com This significantly reduces the time and cost associated with the discovery of new lead compounds. preprints.org

Table 2: Workflow for Virtual Screening of this compound Analogs

| Step | Description | Tools/Methods |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. | ZINC Database, Commercial Libraries (e.g., Asinex) nih.gov |

| 2. Target Definition | The 3D structure of the biological target is prepared and its binding site is identified. | Protein Data Bank (PDB), Schrödinger Maestro |

| 3. High-Throughput Virtual Screening (HTVS) | A rapid docking method to filter the library and remove non-binding molecules. | HTVS mode in Glide (Schrödinger) nih.gov |

| 4. Standard/Extra Precision (SP/XP) Docking | More accurate docking protocols are used to score and rank the remaining compounds. | SP and XP modes in Glide (Schrödinger) nih.govresearchgate.net |

| 5. Hit Selection & Analysis | The top-ranked compounds are selected based on docking score and visual inspection of their binding poses. | Analysis of binding interactions, comparison to the parent compound. |

| 6. ADMET Prediction | The selected hits are evaluated for their drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | QikProp, SwissADME |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

High-Throughput Screening and Lead Optimization Strategies for Novel Cotinine Derivatives

While computational methods provide valuable predictions, experimental validation is essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify those that have a desired biological activity. nih.govresearchgate.net For cotinine derivatives, HTS assays can be developed to measure their effects on specific cellular pathways or receptor functions. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for their sensitivity and ability to measure multiple analytes simultaneously in a high-throughput manner. nih.govnih.gov

Once active compounds, or "hits," are identified through HTS, the process of lead optimization begins. preprints.org This involves the iterative chemical modification of the hit structure to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound like this compound, medicinal chemists might synthesize a series of analogs with modifications to the cotinine core, the benzyl (B1604629) group, or the methoxy (B1213986) substituent. Each new analog is then tested to build a structure-activity relationship (SAR), which guides further design efforts toward an optimized clinical candidate. researchgate.net

Interdisciplinary Research Approaches in Cotinine Analog Discovery and Development

The successful journey of a compound like this compound from initial concept to a potential therapeutic agent necessitates a highly interdisciplinary research approach. This collaborative effort integrates expertise from multiple scientific fields:

Computational Chemistry: Provides the initial designs, predictions, and theoretical understanding of ligand-receptor interactions. openbioinformaticsjournal.com

Medicinal and Synthetic Chemistry: Synthesizes the designed molecules and creates libraries of analogs for screening and optimization.

Pharmacology and Molecular Biology: Develops and runs the biological assays (including HTS) to test the activity of the compounds and elucidates their mechanism of action at the cellular and molecular level. nih.gov

Structural Biology: Determines the three-dimensional structures of target proteins, often in complex with lead compounds, providing invaluable information for structure-based drug design.

This synergistic approach ensures that the design of novel cotinine derivatives is continuously informed by experimental data, creating a feedback loop that accelerates the discovery and development process. researchgate.net By combining computational predictions with empirical testing, researchers can more efficiently navigate the complexities of drug discovery and enhance the probability of identifying next-generation therapeutics based on the cotinine scaffold.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N-(4-Methoxybenzyl)cotinine derivatives with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between 4-methoxybenzylamine and appropriate carbonyl precursors. For example, a universal route (e.g., Route B) can be adapted using brominated quinoline intermediates and nucleophilic substitution under reflux conditions. Reaction optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor), solvent selection (e.g., DMF or THF), and temperature modulation (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization ensures high purity (>95%) .

Q. How can NMR and X-ray crystallography be utilized to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Key diagnostic signals include methoxybenzyl protons (δ 3.7–3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.4 ppm). For cotinine derivatives, pyrrolidinone carbonyl signals appear at ~170–175 ppm in 13C NMR .

- X-ray crystallography : Single-crystal diffraction (CCDC 2216181–2216186) resolves bond lengths (e.g., S(1)–C(1) = 1.6897–1.701 Å) and angles (e.g., N(2)–C(1)–S(1) = 120.5°), confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reaction yields when synthesizing this compound analogs under varying conditions?

- Methodological Answer : Contradictions in yields (e.g., 53% vs. 70%) often arise from steric hindrance or solvent polarity effects. Systematic screening of catalysts (e.g., Pd(OAc)₂ for cross-coupling) and additives (e.g., K₂CO₃ for deprotonation) can improve efficiency. Kinetic studies (e.g., time-resolved FT-IR) identify rate-limiting steps, while computational tools (DFT calculations) predict electronic effects of substituents (e.g., nitro vs. methoxy groups) on reactivity .

Q. How do molecular dynamics (MD) simulations contribute to understanding the binding interactions of this compound derivatives with biological targets?

- Methodological Answer : MD simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions over 100+ ns trajectories. For instance, MM/GBSA free-energy calculations quantify binding affinities (ΔG ~ -40 kcal/mol) between cotinine derivatives and enzymes like cytochrome P450. Key interactions include π-π stacking with aromatic residues (e.g., Phe120) and hydrogen bonding with catalytic serines .

Q. What experimental and computational approaches are used to analyze the cytotoxicity mechanisms of this compound complexes?

- Methodological Answer :

- In vitro assays : Dose-response curves (IC₅₀ values) using MTT/WST-1 assays on cancer cell lines (e.g., HeLa) identify cytotoxicity thresholds (e.g., IC₅₀ = 12–25 µM). Flow cytometry detects apoptosis via Annexin V/PI staining .

- Mechanistic studies : ROS generation is quantified using DCFH-DA probes, while Western blotting evaluates caspase-3/9 activation. Synchrotron-based XANES/EXAFS studies track metal (e.g., Ru(II)-p-cymene) coordination in complexes .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for this compound studies?

- Methodological Answer : Utilize repositories like Chemotion or RADAR4Chem to deposit NMR spectra, crystallographic data (CIF files), and synthetic protocols. Metadata should adhere to ISA-Tab standards, including experimental conditions (e.g., solvent, temperature) and instrument parameters (e.g., Bruker 400 MHz for NMR). Ontology tools (e.g., ChEBI) standardize compound identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.